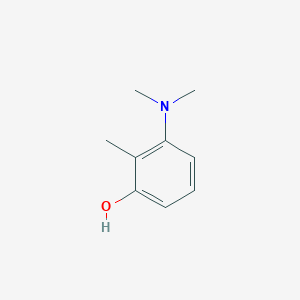
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 2-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 2-fluoro- is a heterocyclic compound that contains a fused ring system incorporating benzene, thiophene, and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 2-fluoro- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted benzothiophene, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 2-fluoro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 2-fluoro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 2-fluoro- is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(e)(1)benzothiopyrano(4,3-b)indole: The parent compound without the fluorine substitution.
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-(trifluoromethyl)-: A similar compound with a trifluoromethyl group instead of a fluorine atom.
Propiedades
Número CAS |
52831-45-5 |
|---|---|
Fórmula molecular |
C19H10FNS |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
16-fluoro-20-thia-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(21),2(11),3,5,7,9,12,14(19),15,17-decaene |
InChI |
InChI=1S/C19H10FNS/c20-12-6-8-17-14(9-12)19-15(10-22-17)18-13-4-2-1-3-11(13)5-7-16(18)21-19/h1-10H |
Clave InChI |
TZLGQTASLUFBRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=CSC5=C(C4=N3)C=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)

![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)



![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)





